molecular formula C20H25ClFN3O3S B3008456 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide hydrochloride CAS No. 1189960-04-0

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide hydrochloride

Cat. No.: B3008456
CAS No.: 1189960-04-0
M. Wt: 441.95
InChI Key: OCNKUWCIBLQVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide hydrochloride is a synthetic compound featuring a benzamide core substituted with a 3-fluorophenyl group. The molecule incorporates a piperazine ring modified with a benzyl group at the 4-position and a sulfonylethyl linkage. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-3-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S.ClH/c21-19-8-4-7-18(15-19)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)16-17-5-2-1-3-6-17;/h1-8,15H,9-14,16H2,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNKUWCIBLQVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzylpiperazine Moiety : Known for its interaction with neurotransmitter receptors.
  • Sulfonyl Group : Enhances solubility and biological activity.
  • 3-Fluorobenzamide Core : Imparts specific pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Neurotransmitter Receptors : The benzylpiperazine structure is known to modulate serotonin and dopamine receptors, potentially influencing mood and cognition.
  • Protein Interactions : The sulfonamide group can facilitate hydrogen bonding with amino acid residues in proteins, altering their function and activity.
  • Antitumor Activity : Preliminary studies indicate that derivatives of benzamide compounds exhibit antitumor properties, affecting cell proliferation and survival.

Antitumor Activity

Recent studies have shown promising antitumor effects for compounds structurally similar to this compound. For instance, a comparative analysis of various benzamidazole derivatives revealed significant inhibition of cancer cell lines:

CompoundCell LineIC50 (µM)Assay Type
Compound 5A549 (Lung)6.26 ± 0.332D Assay
Compound 6HCC827 (Lung)20.46 ± 8.633D Assay
Compound 15NCI-H358 (Lung)9.48 ± 1.153D Assay

These results indicate that modifications in the chemical structure can enhance selectivity and potency against specific cancer types .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been evaluated against common pathogens:

PathogenActivity Detected
Escherichia coliModerate
Staphylococcus aureusHigh
Saccharomyces cerevisiaeLow

Testing followed CLSI guidelines, demonstrating effectiveness particularly against Gram-positive bacteria .

Case Studies

A notable case study involved the evaluation of a related compound in a preclinical model where it was administered to assess its pharmacokinetic profile and therapeutic efficacy. The study showed that the compound significantly increased glycine levels in the cerebrospinal fluid, suggesting a potential role in treating neurological disorders .

Comparison with Similar Compounds

Core Structural Features

Target Compound :

  • Benzamide Core : 3-fluorobenzamide.
  • Piperazine Substituent : 4-benzyl group.
  • Linker : Sulfonylethyl chain.
  • Salt Form : Hydrochloride.

Key Analogs :

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Features
N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide Benzamide 4-methylpiperazine, 5-trifluoromethyl, nitroaniline Not reported Enhanced electron-withdrawing groups
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine Fluorophenyl, chromen-4-one, sulfonamide 589.1 Kinase inhibition potential
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide 2,3-dichlorophenyl, ethoxymethoxy Not reported Herbicidal activity

Impact of Substituents on Bioactivity

  • Piperazine Modifications: The 4-benzyl group in the target compound may enhance lipophilicity and receptor binding compared to the 4-methylpiperazine in ’s analog. In contrast, 4-methylpiperazine in the analog from reduces steric hindrance, which could favor solubility but limit target affinity .
  • Benzamide Substituents :

    • The 3-fluoro group in the target compound offers moderate electronegativity and metabolic stability. Comparatively, 5-trifluoromethyl () and 2,3-dichloro (Etobenzanid, ) substituents exhibit stronger electron-withdrawing effects, which may influence binding kinetics but increase toxicity risks .
  • Sulfonamide Linkers :

    • The sulfonylethyl chain in the target compound is structurally simpler than the chromen-4-one -linked sulfonamide in ’s pyrazolopyrimidine analog. The latter’s extended conjugated system may enhance π-π stacking in kinase binding .

Inferred Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionic analogs like Etobenzanid .
  • Metabolic Stability : Fluorine at the 3-position may reduce oxidative metabolism compared to chlorinated analogs (e.g., Etobenzanid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.